1-butoxypentane;formaldehyde;phenol
Description
Properties
CAS No. |
129870-78-6 |
|---|---|
Molecular Formula |
C16H28O3 |
Molecular Weight |
268.397 |
IUPAC Name |
1-butoxypentane;formaldehyde;phenol |
InChI |
InChI=1S/C9H20O.C6H6O.CH2O/c1-3-5-7-9-10-8-6-4-2;7-6-4-2-1-3-5-6;1-2/h3-9H2,1-2H3;1-5,7H;1H2 |
InChI Key |
VLGYQQCQFYPNIY-UHFFFAOYSA-N |
SMILES |
CCCCCOCCCC.C=O.C1=CC=C(C=C1)O |
Synonyms |
Phenol, polymer with formaldehyde, Bu ether |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenol reacts with formaldehyde in the presence of either an acid or a base catalyst. The reaction can proceed via two main routes:
Novolac Route: This involves the reaction of phenol with formaldehyde in the presence of an acid catalyst, resulting in a linear polymer.
Industrial Production Methods
Industrial production of phenolic resins typically involves the use of formaldehyde in its aqueous form (formalin) and phenol. The reaction conditions are carefully controlled to achieve the desired molecular weight and properties of the resin. The process can be carried out in batch or continuous reactors, depending on the scale of production .
Chemical Reactions Analysis
1-butoxypentane;formaldehyde;phenol undergoes several types of chemical reactions:
Oxidation: The phenolic hydroxyl groups can be oxidized to quinones under certain conditions.
Substitution: The aromatic ring of phenol can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, nitrating agents like nitric acid, and sulfonating agents like sulfuric acid . The major products formed from these reactions include quinones, nitrophenols, and sulfonated phenols .
Scientific Research Applications
1-butoxypentane;formaldehyde;phenol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of phenol, polymer with formaldehyde, Bu ether involves the formation of a highly crosslinked network through the reaction of phenol with formaldehyde. The hydroxymethyl groups formed during the initial reaction can further react to form methylene or ether bridges, resulting in a thermosetting polymer . The molecular targets and pathways involved include the phenolic hydroxyl groups and the formaldehyde molecules, which undergo condensation reactions to form the final polymer structure .
Comparison with Similar Compounds
Formaldehyde
Formaldehyde (CH₂O) is a simple aldehyde widely used in synthesizing resins, particularly phenol-formaldehyde (PF) resins. It reacts with phenol under alkaline or acidic conditions to form cross-linked polymers with high thermal stability and mechanical strength. However, its high toxicity and regulatory restrictions (e.g., REACH regulations) drive efforts to reduce its use in industrial applications .
Phenol
Phenol (C₆H₅OH) is an aromatic alcohol critical in PF resin synthesis. Its three reactive sites (two ortho and one para) allow extensive cross-linking with formaldehyde. However, its petroleum-derived origin and environmental concerns have spurred research into bio-based substitutes like lignin-derived phenols or bio-oil components .
1-Butoxypentane
Consequently, this article focuses on formaldehyde and phenol, as the literature primarily addresses their roles in resin chemistry and substitution strategies.
Comparison with Similar Compounds
Phenol vs. Bio-Oil-Derived Phenolic Compounds
Bio-oil, produced via microwave-assisted pyrolysis of lignin, contains substituted phenols (e.g., coumarins, 4-methylcoumarin) with reduced reactivity due to occupied ortho and para positions. Key comparisons include:
- Reactivity: Bio-oil phenols form smaller polymers than phenol, lowering resin cross-linking efficiency .
- Performance: Substituting 30% phenol with bio-oil at 140°C curing temperature maintains anti-swelling efficiency (ASE) comparable to pure PF resin. Higher substitutions (45%) reduce ASE by 15–20% .
- Free Formaldehyde : Bio-oil substitution increases free formaldehyde content due to fewer reactive sites, necessitating additives (e.g., amines) for mitigation .
Table 1: Phenol vs. Bio-Oil Substitutes in PF Resins
Formaldehyde vs. Glyoxal
Glyoxal (C₂H₂O₂) is a bio-based aldehyde explored as a formaldehyde substitute. Key differences include:
PF Resins vs. Bio-Oil-Modified Resins
Bio-oil-modified resins exhibit trade-offs between sustainability and performance:
Table 3: PF Resin vs. Bio-Oil-Modified Resin Performance
| Parameter | Pure PF Resin | 30% Bio-Oil Resin |
|---|---|---|
| ASE (%) | 100 | 98–100 |
| MLResin after Leaching (%) | 5.0 | 6.5–7.0 |
| Curing Enthalpy (J/g) | 250 | 280–290 |
| Industrial Viability | High | Moderate |
| Source |
Key Research Findings
Optimal Substitution Levels: Up to 30% phenol substitution with bio-oil at 140°C curing maintains resin performance .
Curing Temperature : Higher temperatures (140°C vs. 120°C) improve ASE by 15–20% and reduce leaching .
Formaldehyde Mitigation : Additives like hydroxyamine hydrochloride reduce free formaldehyde content in bio-oil resins by 30–40% .
Industrial Challenges : Bio-oil resins require energy-intensive curing and homogeneity control to prevent phase separation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
